CDB is a man-made molecule not found naturally. It belongs to a class of compounds called organosilanes, which contain silicon-carbon bonds. CDB is valuable in research due to its unique properties [].
CDB possesses a linear structure with three key features:
This combination of features makes CDB a versatile reagent in organic chemistry.
CDB's primary application lies in its role as a catalyst or reagent in various organic reactions. Here are some notable examples:
Specific data on CDB's physical properties like melting point and boiling point is limited due to its commercial availability as a technical grade mixture []. However, its structure suggests some general properties:
As with most chemicals, CDB should be handled with care in a research laboratory. Specific data on its toxicity is lacking, but general safety guidelines for handling organosilicon compounds should be followed. These typically include:
Chlorodiisobutyloctadecylsilane can be synthesized through several methods:
Chlorodiisobutyloctadecylsilane is distinguished by its specific combination of diisobutyl and octadecyl groups, which imparts unique properties that enhance its functionality in applications compared to similar compounds .
Interaction studies involving chlorodiisobutyloctadecylsilane focus on its compatibility with other materials and its behavior in different environments. These studies are crucial for understanding its performance in practical applications, such as coatings or composites. Research indicates that it interacts favorably with various substrates, enhancing adhesion and stability .
Chlorodiisobutyloctadecylsilane represents a complex organosilicon compound with the molecular formula C₂₆H₅₅ClSi and a molecular weight of 431.25 grams per mole [1] [3]. This compound exhibits a sophisticated molecular architecture characterized by a central silicon atom bonded to a chlorine atom, two isobutyl groups, and one octadecyl chain [3]. The structural complexity of this molecule provides an excellent framework for examining fundamental principles of silicon-carbon-chlorine interactions and their theoretical underpinnings.
The molecular structure features a tetrahedral geometry around the silicon center, consistent with sp³ hybridization [14]. The compound possesses a density of 0.86 grams per milliliter at 25°C and demonstrates significant hydrophobic character with a LogP value of 14.03 [2] [3]. The boiling point ranges from 140-170°C at 0.05 mmHg, indicating substantial intermolecular forces arising from the extensive alkyl chain network [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₆H₅₅ClSi | [1] [3] |
Molecular Weight (g/mol) | 431.25 | [1] [3] |
Density (g/mL at 25°C) | 0.86 | [3] |
Boiling Point (°C) | 140-170 (at 0.05 mmHg) | [3] |
Refractive Index (n₂₀/D) | 1.459 | [3] |
LogP | 14.03 | [2] |
The structural architecture of chlorodiisobutyloctadecylsilane differs significantly from other alkylsilanes in both chain length and branching patterns [10] [11]. Comparative analysis with related compounds reveals distinct molecular features that influence both physical properties and reactivity patterns [42]. The compound's unique combination of a linear octadecyl chain with two branched isobutyl groups creates a molecular geometry that balances hydrophobic interactions with steric effects [42].
When compared to octadecyldimethylchlorosilane, which contains a single linear octadecyl chain and two methyl groups, chlorodiisobutyloctadecylsilane exhibits greater steric hindrance around the silicon center [5] [42]. This structural difference results in altered reactivity patterns and surface binding characteristics [42]. The presence of branched isobutyl groups rather than linear alkyl chains creates additional conformational complexity that affects molecular packing and intermolecular interactions [11] [25].
Compound | Formula | Molecular Weight | Chain Structure | Steric Profile |
---|---|---|---|---|
Chlorodiisobutyloctadecylsilane | C₂₆H₅₅ClSi | 431.25 | C18 + 2×C4 branched | High steric hindrance |
Octadecyldimethylchlorosilane | C₂₀H₄₃ClSi | 359.09 | C18 linear | Moderate steric hindrance |
Chlorotriisobutylsilane | C₁₂H₂₇ClSi | 234.87 | 3×C4 branched | Maximum steric hindrance |
Chlorodiisopropyloctylsilane | C₁₄H₃₁ClSi | 278.93 | C8 + 2×C3 branched | Intermediate steric hindrance |
Molecular dynamics simulations of alkylsilane monolayers demonstrate that chain length and branching significantly influence conformational ordering and surface coverage [21] [25]. The extended octadecyl chain in chlorodiisobutyloctadecylsilane promotes intermolecular van der Waals interactions, while the branched isobutyl groups introduce conformational flexibility that affects molecular packing density [21]. These structural features result in unique phase behavior and surface properties compared to simpler alkylsilanes [10] [25].
The bonding framework in chlorodiisobutyloctadecylsilane involves complex interactions between silicon, carbon, and chlorine atoms that require sophisticated theoretical treatment [15] [26]. The silicon-carbon bonds in this compound exhibit characteristics distinct from typical carbon-carbon bonds due to the larger atomic radius and different electronegativity of silicon [15]. The silicon-chlorine bond represents a polar covalent interaction with significant ionic character, contributing to the molecule's overall dipole moment [26] [32].
Quantum mechanical analysis reveals that silicon-carbon bonds in alkylsilanes possess bond dissociation energies of approximately 318 kilojoules per mole, significantly lower than carbon-carbon bonds [32] [34]. The silicon-chlorine bond exhibits a higher bond dissociation energy of 381 kilojoules per mole, reflecting the strong electronegativity difference between silicon and chlorine [32] [34]. These bond strength differences influence the compound's thermal stability and reactivity patterns [26].
Bond Type | Bond Energy (kJ/mol) | Bond Length (pm) | Character |
---|---|---|---|
Si-C | 318 | 185 | Polar covalent |
Si-Cl | 381 | 202 | Polar covalent (high ionic character) |
Si-H | 318 | 148 | Polar covalent |
Si-O | 452 | 163 | Highly polar covalent |
Theoretical models based on density functional theory calculations indicate that the silicon center in chlorodiisobutyloctadecylsilane exhibits partial positive charge due to the electronegativity differences with attached carbon and chlorine atoms [15] [19]. This charge distribution influences the compound's reactivity toward nucleophilic attack and its interaction with polar surfaces [15]. The orbital overlap between silicon and carbon involves significant participation of silicon's 3d orbitals, distinguishing these bonds from purely sigma interactions found in hydrocarbons [22].
Modern computational chemistry methods provide detailed insights into the reactivity patterns of chlorodiisobutyloctadecylsilane through systematic investigation of electronic structure and potential energy surfaces [19] [24]. Density functional theory calculations using hybrid functionals such as B3LYP and PBE0 have proven particularly effective for studying organosilicon compounds [19] [26]. These methods accurately capture the electronic correlation effects that govern silicon-carbon and silicon-chlorine bonding interactions [20] [26].
Molecular dynamics simulations employing reactive force fields like ReaxFF enable investigation of conformational dynamics and surface interactions for large alkylsilane molecules [21] [23]. These simulations reveal that the branched isobutyl groups in chlorodiisobutyloctadecylsilane undergo rapid conformational interconversion at room temperature, while the octadecyl chain exhibits more restricted motion due to intermolecular packing effects [21] [25].
Computational Method | Application | Typical Basis Sets | Accuracy Level |
---|---|---|---|
Density Functional Theory | Electronic structure | 6-31G*, cc-pVTZ | Good-Excellent |
Molecular Dynamics | Conformational dynamics | AMBER, ReaxFF | Good for dynamics |
Ab Initio Calculations | High-accuracy energetics | cc-pVTZ, aug-cc-pVTZ | Excellent |
Coupled Cluster CCSD(T) | Benchmark calculations | cc-pVTZ, cc-pVQZ | Benchmark |
Ab initio calculations at the Møller-Plesset second-order perturbation theory level demonstrate that chlorodiisobutyloctadecylsilane exhibits multiple low-energy conformations arising from rotation around silicon-carbon bonds [20] [28]. The energy barriers for conformational interconversion are typically 2-5 kilocalories per mole, indicating facile rotation at ambient temperatures [27] [28]. These calculations also reveal that the silicon-chlorine bond polarization influences the electron density distribution throughout the molecular framework [26] [27].
Quantum mechanical analysis of chlorodiisobutyloctadecylsilane employs advanced wave function methods to elucidate the nature of chemical bonding and intermolecular interactions [16] [22]. Natural bond orbital analysis reveals that the silicon-carbon bonds possess significant polarization toward carbon, consistent with the electronegativity difference between silicon and carbon atoms [15] [22]. The silicon-chlorine bond exhibits approximately 30% ionic character, substantially higher than typical silicon-carbon bonds [14] [26].
The molecular orbitals of chlorodiisobutyloctadecylsilane demonstrate extensive delocalization throughout the alkyl chain network, with the highest occupied molecular orbital exhibiting sigma character localized primarily on the silicon-chlorine bond [37] [44]. The lowest unoccupied molecular orbital shows antibonding character between silicon and chlorine, consistent with the polar nature of this interaction [16] [37].
Computational studies using time-dependent density functional theory reveal that electronic excitations in chlorodiisobutyloctadecylsilane primarily involve charge transfer from the alkyl substituents to the silicon-chlorine antibonding orbital [54]. These transitions occur in the ultraviolet region and provide insights into the photochemical behavior of the compound [54]. The calculated oscillator strengths for these transitions correlate with experimental observations of limited visible light absorption [54].
Corrosive